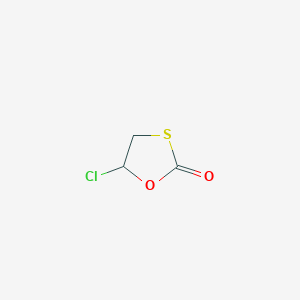
5-Chloro-1,3-oxathiolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1,3-oxathiolan-2-one is a heterocyclic compound containing sulfur, oxygen, and chlorine atoms It is a derivative of 1,3-oxathiolane, a five-membered ring with sulfur and oxygen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,3-oxathiolan-2-one derivatives involves the reaction of aldehydes with mercaptoacetic acid in the presence of a catalyst such as the Mukaiyama reagent. This reaction typically occurs in a solvent like dimethylformamide (DMF) and provides the desired product in good to excellent yields .
Another approach involves the (3+2)-cycloaddition of thioketones with acetylenedicarboxylic acid. This method allows for the direct synthesis of 1,3-oxathiolan-5-ones in a one-pot reaction with high yields and enantioselectivity .
Industrial Production Methods
Industrial production methods for 5-Chloro-1,3-oxathiolan-2-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1,3-oxathiolan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-1,3-oxathiolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of 1,3-oxathiolane, such as lamivudine, are used in the treatment of HIV and Hepatitis B.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1,3-oxathiolan-2-one depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with nucleic acids. For example, derivatives of 1,3-oxathiolane are known to inhibit reverse transcriptase, an enzyme crucial for the replication of HIV .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Oxathiolane: The parent compound without the chlorine substituent.
1,3-Oxathiolan-5-one: A similar compound with a different substitution pattern.
Lamivudine: A well-known antiviral drug that is a derivative of 1,3-oxathiolane.
Uniqueness
5-Chloro-1,3-oxathiolan-2-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This substitution can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.
Propiedades
Número CAS |
110008-75-8 |
|---|---|
Fórmula molecular |
C3H3ClO2S |
Peso molecular |
138.57 g/mol |
Nombre IUPAC |
5-chloro-1,3-oxathiolan-2-one |
InChI |
InChI=1S/C3H3ClO2S/c4-2-1-7-3(5)6-2/h2H,1H2 |
Clave InChI |
CIGDKSKYAKBFFZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)S1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Methylcyclohexyl)amino]phenol](/img/structure/B14323674.png)

![Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]-](/img/structure/B14323690.png)
![2-[(1R,4aR,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid](/img/structure/B14323693.png)
![4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one](/img/structure/B14323704.png)
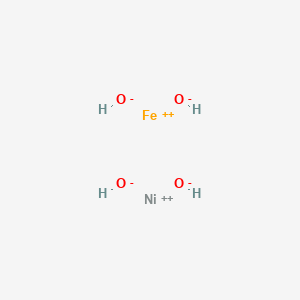
![2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B14323722.png)

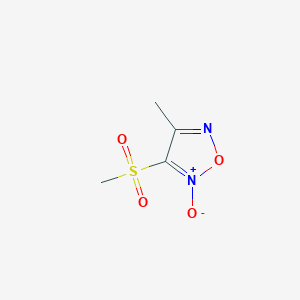

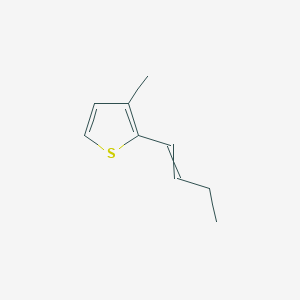
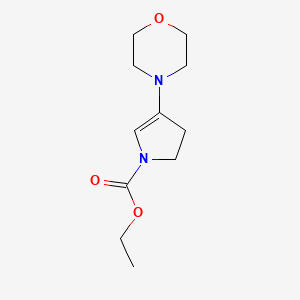
![Furo[2,3-b]pyridine, 6-phenyl-](/img/structure/B14323746.png)

